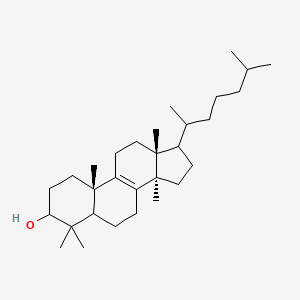
Lanostenol;Dihydrolanosterin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Dihydrolanosterol can be synthesized from lanosterol through the reduction of the Δ24 bond. This process is catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24). The reaction typically involves the use of hydrogen gas and a suitable catalyst under controlled conditions .
Industrial Production Methods: In industrial settings, dihydrolanosterol is often extracted from lanolin, a natural product derived from sheep wool. The extraction process involves saponification of lanolin followed by high-performance counter-current chromatography (HPCCC) to separate and purify dihydrolanosterol along with other sterols such as lanosterol and cholesterol .
化学反応の分析
Types of Reactions: Dihydrolanosterol undergoes various chemical reactions, including:
Oxidation: Dihydrolanosterol can be oxidized to form ketones and alcohols.
Reduction: The compound can be further reduced to form more saturated sterols.
Substitution: Dihydrolanosterol can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced sterols, which can have different biological activities and properties .
科学的研究の応用
Dihydrolanosterol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other sterols and steroidal compounds.
Biology: Dihydrolanosterol is studied for its role in the biosynthesis of cholesterol and its intermediates.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating cholesterol-related disorders.
Industry: It is used in the production of cosmetics and pharmaceuticals due to its emollient properties
作用機序
Dihydrolanosterol exerts its effects primarily through its role in the cholesterol biosynthesis pathway. It is converted from lanosterol by the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme catalyzes the reduction of the Δ24 bond in lanosterol, leading to the formation of dihydrolanosterol. The compound can then be further processed to form other sterols and cholesterol .
類似化合物との比較
Lanosterol: The precursor to dihydrolanosterol, involved in the initial steps of cholesterol biosynthesis.
Cycloartenol: Another sterol involved in the biosynthesis of plant sterols.
Obtusifoliol: A sterol intermediate in the biosynthesis of cholesterol and other sterols.
Uniqueness: Dihydrolanosterol is unique due to its specific role in the cholesterol biosynthesis pathway. Unlike lanosterol, which is the first sterol intermediate, dihydrolanosterol is formed later in the pathway and serves as a precursor to other important sterols. Its specific reduction at the Δ24 bond distinguishes it from other sterols .
特性
分子式 |
C30H52O |
|---|---|
分子量 |
428.7 g/mol |
IUPAC名 |
(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21?,22?,25?,26?,28-,29-,30+/m1/s1 |
InChIキー |
MBZYKEVPFYHDOH-CJCXBBMPSA-N |
異性体SMILES |
CC(C)CCCC(C)C1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


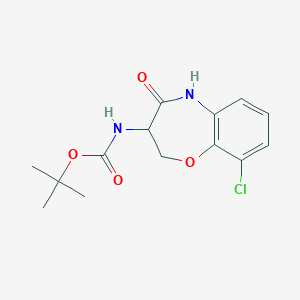
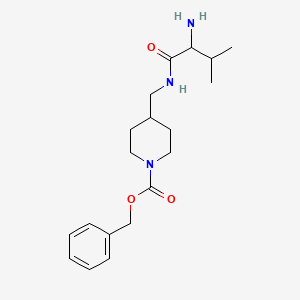
![(5S,10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14789975.png)
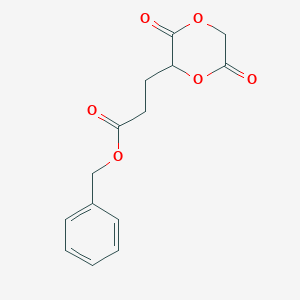
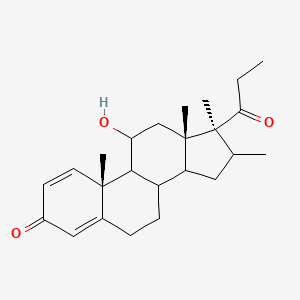
![1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-[(2-hydroxyethyl)(phenylmethyl)amino]propyl]-](/img/structure/B14789992.png)
![6-(2,2,2-Trifluoro-acetyl)-5,6-dihydro-benzo[H][1,6]naphthyridine-4-carboxylic acid methyl ester](/img/structure/B14789994.png)
![N-[4-[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[1-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide;acetic acid](/img/structure/B14790005.png)

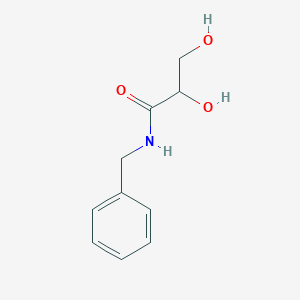
![tert-Butyl N-{[cis-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B14790031.png)
![(1R,5R)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14790037.png)
![2-Amino-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14790040.png)
![2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol](/img/structure/B14790048.png)
